2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate

説明

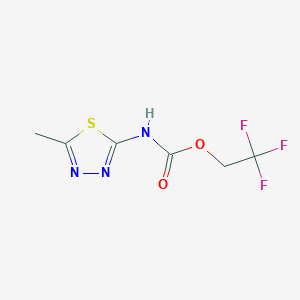

2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a trifluoroethyl carbamate moiety at position 2. Key properties include:

- Molecular Weight: 241.19 g/mol

- IUPAC Name: this compound

- Structure: The molecule comprises a 1,3,4-thiadiazole ring (5-methyl substituent) linked to a carbamate group (–OCONH–) bearing a trifluoroethyl (–OCCF₃) chain .

- Physical Properties: Available as a powder stored at room temperature, with high purity grades (up to 99.999%) for specialized applications .

The carbamate linkage offers hydrolytic stability, making it suitable for pharmaceutical or agrochemical applications .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2S/c1-3-11-12-4(15-3)10-5(13)14-2-6(7,8)9/h2H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOUDDOJCNEHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Amide Intermediate

- The starting point is often the 5-methyl-1,3,4-thiadiazol-2-amine or its derivatives.

- This amine is reacted with an acyl chloride or carbamoyl chloride derivative to form the corresponding amide intermediate.

- For example, aromatic amides can be synthesized by ammonolysis of acyl chlorides, which are themselves prepared from commercially available aromatic acids using thionyl chloride (SOCl2) under reflux conditions.

Carbamate Formation via Hofmann Rearrangement and Carbamoylation

- A green synthesis approach reported for N-aryl carbamate derivatives involves a Hofmann rearrangement of aromatic amides to generate isocyanate intermediates.

- The isocyanates are then trapped with alcohols such as 2,2,2-trifluoroethanol to yield the corresponding carbamates.

- This one-pot, two-step procedure uses oxone and potassium chloride to convert amides into N-chloride intermediates, followed by rearrangement with sodium hydroxide.

- The carbamate formation is efficient and can be adapted to synthesize 2,2,2-trifluoroethyl carbamates by selecting 2,2,2-trifluoroethanol as the nucleophile.

Direct Carbamoylation Route

- Alternatively, direct carbamoylation of the 5-methyl-1,3,4-thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate or carbonate reagents under controlled conditions can yield the target carbamate.

- This method involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, releasing chloride and forming the carbamate bond.

Experimental Conditions and Yields

- The synthesis typically occurs under anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Solvents such as dichloromethane or tetrahydrofuran are commonly used.

- Reaction temperatures range from 0 °C to room temperature to optimize selectivity and yield.

- Yields for similar carbamate derivatives prepared by these methods range from 70% to 85%.

- Purification is achieved by recrystallization or chromatographic techniques, yielding white solid powders with melting points around 68–105 °C depending on substituents.

Characterization of the Product

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR confirm the presence of carbamate and thiadiazole moieties.

- ^19F NMR is used specifically to confirm the trifluoromethyl group in the 2,2,2-trifluoroethyl moiety.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.

- Melting Point: Used as a purity indicator.

- The spectral data ensure the formation of the desired carbamate structure.

Data Table: Summary of Synthetic Steps and Conditions

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| 1. Acyl chloride formation | Aromatic acid + SOCl2, reflux | Quantitative | Precursor for amide synthesis |

| 2. Amide synthesis | Acyl chloride + Ammonia or amine, room temp | 75–85% | Forms aromatic amide intermediate |

| 3. Hofmann rearrangement | Amide + Oxone + KCl, then NaOH, 1-pot, 2-step | 70–80% | Generates isocyanate intermediate |

| 4. Carbamate formation | Isocyanate + 2,2,2-trifluoroethanol, room temp | 70–85% | Final carbamate product |

| Alternative direct route | Amine + 2,2,2-trifluoroethyl chloroformate, anhydrous solvent | 70–80% | Direct carbamoylation approach |

Research Findings and Notes

- Incorporation of trifluoromethyl groups enhances lipophilicity, chemical and metabolic stability, which is advantageous for bioactive compounds like carbamates.

- The synthetic methods described are adaptable for scale-up and allow for high purity products suitable for life science applications.

- Green synthesis protocols employing Hofmann rearrangement offer environmentally friendly alternatives to traditional carbamate synthesis, reducing hazardous reagents and waste.

- The position and nature of substituents on the carbamate and aromatic ring significantly influence biological activity, indicating the importance of precise synthetic control.

化学反応の分析

Types of Reactions

2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiadiazole ring.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups .

科学的研究の応用

2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated motifs.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

作用機序

The mechanism of action of 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can participate in specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly substituent-dependent. Below is a comparison with key analogs:

Key Observations:

- Trifluoroethyl vs.

- Methyl vs. Aryl Substituents : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier aryl groups (e.g., chlorophenyl in I8 ), possibly favoring interactions with enzymatic active sites.

- Carbamate vs. Thioether Linkages : Carbamates (target compound) are more hydrolytically stable than thioethers (7d ), which may oxidize to sulfoxides or sulfones under physiological conditions.

Physicochemical and Stability Considerations

- Melting Points : Analogs with rigid aryl groups (e.g., I9 at 163–164°C ) have higher melting points than the target compound (powder form), suggesting greater crystallinity in aryl-substituted derivatives.

- Solubility : The trifluoroethyl group’s hydrophobicity may reduce aqueous solubility compared to ethoxy (I9 ) or sulfanyl () analogs, necessitating formulation adjustments for drug delivery.

生物活性

2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical identifiers:

- IUPAC Name : this compound

- Molecular Formula : C7H7F3N2O2S

- CAS Number : 1198058-39-7

This compound features a thiadiazole ring, which is known for its diverse biological activities due to the presence of the -N=C-S- functional group that contributes to its reactivity and interaction with biological targets .

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the trifluoroethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Research indicates that compounds with a thiadiazole moiety can inhibit bacterial growth effectively .

Antitumor Activity

Studies have shown that derivatives of thiadiazoles can possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines . The structural configuration of the thiadiazole ring plays a crucial role in enhancing antitumor activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the thiadiazole ring significantly influences biological activity. For instance:

- Methyl Substitution : The presence of a methyl group at position 5 of the thiadiazole ring has been correlated with increased cytotoxicity .

- Fluorine Atoms : The trifluoromethyl group enhances the lipophilicity and possibly the selectivity towards certain biological targets.

Case Study 1: Cytotoxicity against Cancer Cell Lines

A study evaluated various thiadiazole derivatives for their cytotoxic effects using an MTT assay. The results indicated that this compound exhibited promising results with an IC50 value comparable to standard chemotherapeutics .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| Target Compound | <10 | Various |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives, including our target compound. It was found effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Q & A

Basic Question: What are the established synthetic routes and purification methods for 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate?

Answer:

The compound is synthesized via carbamate formation through coupling reactions. A common approach involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Critical parameters include temperature control (0–5°C during coupling) and inert atmosphere to prevent hydrolysis .

Basic Question: Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Answer:

Structural confirmation requires a combination of:

- 1H/13C NMR : To verify proton environments (e.g., trifluoroethyl CF3 group at δ ~4.5 ppm in 1H NMR) and carbon backbone.

- IR Spectroscopy : Confirming carbamate C=O stretch (~1700 cm⁻¹) and thiadiazole ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., [M+H]+ calculated vs. observed).

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects and bond angles, as demonstrated in related thiadiazole-carbamates .

Basic Question: What preliminary biological activities have been reported for this compound?

Answer:

While direct data on this compound is limited, structurally analogous 1,3,4-thiadiazoles exhibit:

- Antiproliferative activity : Inhibition of cancer cell lines (e.g., MCF-7, HeLa) via tubulin binding or kinase inhibition.

- Anticonvulsant effects : Modulation of GABAergic pathways in preclinical models.

- Antimicrobial properties : Targeting bacterial dihydropteroate synthase. Initial screening should follow OECD guidelines using in vitro assays (MTT for cytotoxicity, microdilution for antimicrobials) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

Key modifications for SAR include:

- Thiadiazole substituents : Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability but may reduce solubility.

- Carbamate alkyl chain : Trifluoroethyl groups improve lipophilicity and blood-brain barrier penetration.

- Heterocyclic fusion : Adding pyridine or triazine rings (as in related compounds) can enhance target affinity. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to targets like secretin receptors or tubulin .

Advanced Question: What computational strategies model this compound’s interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers or protein binding pockets (e.g., using GROMACS).

- Pharmacophore Modeling : Align with known active compounds (e.g., sulfonamide antibacterials) to identify critical moieties. Validate predictions with in vitro assays .

Advanced Question: How can researchers resolve contradictions in spectral or crystallographic data?

Answer:

Discrepancies often arise from:

- Tautomerism : Thiadiazole rings may exhibit prototropic tautomerism; use variable-temperature NMR to observe equilibrium shifts.

- Polymorphism : X-ray diffraction of multiple crystal forms (e.g., from different solvents) clarifies solid-state variations.

- Dynamic effects : 2D NMR (COSY, NOESY) resolves conformational flexibility in solution .

Advanced Question: Does stereochemistry influence physicochemical or biological properties?

Answer:

While the carbamate group is non-chiral, stereoelectronic effects from the trifluoroethyl moiety impact:

- Solubility : Fluorine’s electronegativity reduces polarity but enhances membrane permeability.

- Metabolic stability : CF3 groups resist oxidative degradation. For chiral analogs (e.g., branched alkyl chains), enantiomeric resolution via chiral HPLC (Chiralpak IA column) is critical .

Advanced Question: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

Key challenges include:

- Exothermic reactions : Use flow chemistry for controlled trifluoroethylation steps.

- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) or countercurrent distribution.

- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 amine:chloroformate ratio) and monitor via inline FTIR .

Advanced Question: How can stability under physiological conditions be assessed?

Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis to 5-methyl-1,3,4-thiadiazol-2-amine).

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC .

Advanced Question: What synergies exist with other pharmacophores for multi-target therapies?

Answer:

Hybridization strategies include:

- Fusion with sulfonamides : Enhance antimicrobial activity via dual inhibition (e.g., dihydropteroate synthase and carbonic anhydrase).

- Coupling with tetrazoles : Improve anti-inflammatory effects by modulating COX-2 and LOX pathways. Test combinations in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。